2-Isopropoxy-N-(2-phenoxyethyl)aniline

Lipophilicity Drug-likeness Membrane permeability

2-Isopropoxy-N-(2-phenoxyethyl)aniline (CAS 1040682-86-7, molecular formula C₁₇H₂₁NO₂, molecular weight 271.35 g/mol) is a substituted N-(2-phenoxyethyl)aniline derivative carrying an ortho-isopropoxy substituent on the aniline ring. It is commercially supplied as a research-grade building block by vendors including Santa Cruz Biotechnology (catalog sc-308113), Matrix Scientific, and CATO.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
CAS No. 1040682-86-7
Cat. No. B1385278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropoxy-N-(2-phenoxyethyl)aniline
CAS1040682-86-7
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC=C1NCCOC2=CC=CC=C2
InChIInChI=1S/C17H21NO2/c1-14(2)20-17-11-7-6-10-16(17)18-12-13-19-15-8-4-3-5-9-15/h3-11,14,18H,12-13H2,1-2H3
InChIKeyQUCJTWKBWHDJBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropoxy-N-(2-phenoxyethyl)aniline (CAS 1040682-86-7): Structural Baseline for Procurement Evaluation


2-Isopropoxy-N-(2-phenoxyethyl)aniline (CAS 1040682-86-7, molecular formula C₁₇H₂₁NO₂, molecular weight 271.35 g/mol) is a substituted N-(2-phenoxyethyl)aniline derivative carrying an ortho-isopropoxy substituent on the aniline ring . It is commercially supplied as a research-grade building block by vendors including Santa Cruz Biotechnology (catalog sc-308113), Matrix Scientific, and CATO . The compound belongs to a structurally congruent series of 2-isopropoxy-aniline derivatives where variation in the N-alkyl substituent (phenoxyethyl, methylphenethyl, isopropoxybenzyl, methoxyphenethyl, etc.) generates a family of analogs with differentiated physicochemical and potential pharmacological profiles .

Why 2-Isopropoxy-N-(2-phenoxyethyl)aniline Cannot Be Freely Substituted with In-Class Analogs


Within the 2-isopropoxy-aniline series, the N-alkyl substituent architecture is the primary determinant of lipophilicity (LogP), hydrogen-bonding capacity, and molecular shape. 2-Isopropoxy-N-(2-phenoxyethyl)aniline features a terminal phenoxy group linked via a two-carbon ethylene spacer to the secondary amine, producing a predicted LogP of approximately 4.41 and a topological polar surface area (TPSA) of roughly 21.3 Ų . Its nearest catalog-listed analogs, such as 2-isopropoxy-N-(2-methylphenethyl)aniline (sc-308112) and 2-isopropoxy-N-(4-methoxyphenethyl)aniline (sc-308116), replace the terminal phenoxy oxygen with a methylene or introduce a 4-methoxy group, altering LogP and TPSA in ways that can substantially shift membrane permeability, protein binding, and assay behavior . Generic substitution within this series is therefore not scientifically defensible without explicit comparative data for the target, assay, and endpoint of interest.

Quantitative Differentiation Evidence for 2-Isopropoxy-N-(2-phenoxyethyl)aniline vs. Closest Analogs


Predicted Lipophilicity (LogP): Differentiation of 2-Isopropoxy-N-(2-phenoxyethyl)aniline from the N-(2-Methylphenethyl) Analog

The predicted LogP of 2-isopropoxy-N-(2-phenoxyethyl)aniline is approximately 4.41, as determined by computational estimation reported in the Chemsrc database . In contrast, the closely related analog 2-isopropoxy-N-(2-methylphenethyl)aniline (CAS 1040683-94-0, sc-308112), which replaces the terminal phenoxy oxygen with a methylene group, is expected to exhibit a higher LogP due to the loss of the electronegative ether oxygen and the addition of a more hydrophobic methylene unit. This LogP differential is material for distribution-coefficient-dependent applications such as cellular permeability assays, logD-based SAR campaigns, and chromatographic retention time prediction under reversed-phase conditions.

Lipophilicity Drug-likeness Membrane permeability

Predicted Acid Dissociation Constant (pKa): Differentiation from the 3-Isopropoxybenzyl Analog

The predicted pKa of 2-isopropoxy-N-(2-phenoxyethyl)aniline is 6.15 ± 0.50 (ChemicalBook, predicted) , reflecting the basicity of the secondary aromatic amine. The analog 2-isopropoxy-N-(3-isopropoxybenzyl)aniline (CAS 1040683-86-0, sc-308114) is expected to exhibit a different pKa because the benzyl-type N-substituent changes the electron density at the amine nitrogen compared to the phenoxyethyl substituent. At physiological pH 7.4, the target compound is predominantly neutral (protonated fraction <10%), whereas analogs with elevated pKa values may carry a greater proportion of positively charged species, altering permeability across biological membranes.

Ionization state pH-dependent solubility permeability

Commercial Availability and Purity Grade Comparison Across Suppliers

2-Isopropoxy-N-(2-phenoxyethyl)aniline is available from multiple vendors with catalog-level purity specifications ranging from 95% (AKSci, Matrix Scientific) to research-grade (Santa Cruz Biotechnology sc-308113, 500 mg at $284.00) . By comparison, the structurally related compounds in the SCBT 2-isopropoxy-aniline series (sc-308110 through sc-308119) are uniformly priced at $260–$284 per 500 mg unit, indicating comparable supply economics across the series . No lot-specific certificate-of-analysis purity data (e.g., HPLC area%) or residual solvent specifications are publicly available for direct inter-lot or inter-vendor comparison; all stated purity levels are nominal catalog claims.

Procurement purity supply chain

Evidence-Backed Application Scenarios for 2-Isopropoxy-N-(2-phenoxyethyl)aniline in Scientific Procurement


Physicochemical Screening Library Component for Membrane Permeability Profiling

The predicted LogP of 4.41 and estimated pKa of 6.15 suggest that 2-isopropoxy-N-(2-phenoxyethyl)aniline occupies a specific lipophilicity–ionization space suitable for inclusion in diversity-oriented screening libraries where neutral, moderately lipophilic aniline derivatives are desired. Its lower predicted LogP relative to the more hydrophobic 2-methylphenethyl analog (estimated ΔLogP ≈ 0.5–1.0) makes it a better candidate for parallel artificial membrane permeability assays (PAMPA) where excessive lipophilicity may cause membrane retention artifacts.

Structure-Activity Relationship (SAR) Probe for N-Alkyl Substituent Effects in Aniline-Based Tool Compounds

The phenoxyethyl N-substituent distinguishes the target compound from methylphenethyl, methoxyphenethyl, and isopropoxybenzyl analogs within the SCBT 2-isopropoxy-aniline series (sc-308110–sc-308119) . This makes the compound a valuable matched-pair comparator in SAR studies investigating the contribution of the terminal heteroatom (ether oxygen) to target binding, metabolic stability, or solubility. Procurement of the full series, including the target compound as the phenoxyethyl reference point, enables quantitative deconvolution of substituent effects.

Synthetic Intermediate for N-Functionalized Aniline Derivatives Requiring Ortho-Isopropoxy Protection

The ortho-isopropoxy group serves as a steric and electronic modulator on the aniline ring . As a secondary amine with a phenoxyethyl side chain, the compound can undergo further N-alkylation, acylation, or sulfonylation to generate diverse chemotypes. The predicted boiling point of 411.0 ± 25.0 °C and density of 1.080 ± 0.06 g/cm³ indicate sufficient thermal stability for standard organic transformations. Procurement for synthetic chemistry applications is supported by multiple vendor sources and same-day shipping options from CATO .

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